![molecular formula C10H6Cl2N2O3S B2915974 [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate CAS No. 298188-04-2](/img/structure/B2915974.png)
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate
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Overview
Description
The compound “[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate” is a complex organic molecule that contains a pyridazinone ring and a thiophene ring . The pyridazinone ring is a six-membered ring with two nitrogen atoms, and it has a keto group at the 6-position and two chlorine atoms at the 4 and 5 positions . The thiophene ring is a five-membered ring with a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone and thiophene rings, as well as the chlorine atoms and the keto group . The exact structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . The presence of the chlorine atoms could potentially make it relatively dense and polar .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of new heterocyclic compounds starting from various pyridazine derivatives. These compounds are used to prepare dithio derivatives and chloropyridazine derivatives, which are pivotal in the development of compounds with antimicrobial and antifungal activities (Sayed et al., 2003). This indicates the role of pyridazine derivatives in creating biologically active compounds.
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylates have shown promising applications in environmental remediation and sensing. These MOFs exhibit high selectivity and sensitivity towards environmental contaminants such as Hg(II), Cu(II), and Cr(VI), making them efficient luminescent sensory materials. Additionally, these compounds have been used in the removal of pesticides from solutions, highlighting their potential in environmental cleanup and monitoring (Zhao et al., 2017).
Antimicrobial and Antifungal Activities
Various synthesized compounds, starting from pyridazine derivatives, have been evaluated for their antimicrobial and antifungal activities. These include the development of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating the potential of these compounds in medicinal chemistry for developing new therapeutics (Flefel et al., 2018).
Synthesis of Novel Compounds with Expected Biological Activity
Further research into the synthesis of novel compounds from pyridazinone derivatives has led to the creation of molecules with expected biological activity. These activities encompass a range of potential therapeutic applications, including antimicrobial properties. The methodologies employed in these syntheses involve reactions with various nucleophiles and other compounds to create derivatives with significant biological potential (Abubshait, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3S/c11-6-4-13-14(9(15)8(6)12)5-17-10(16)7-2-1-3-18-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWSFSKEYSGTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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